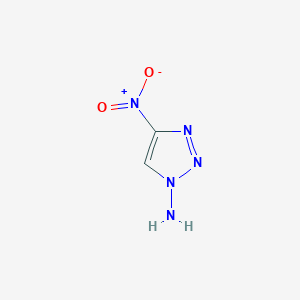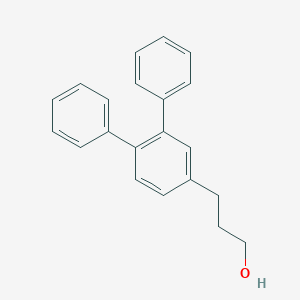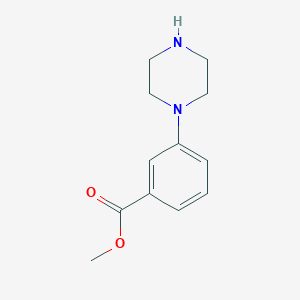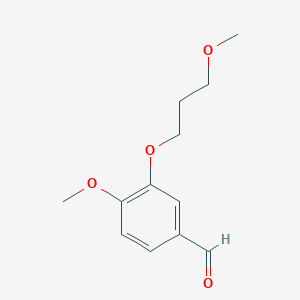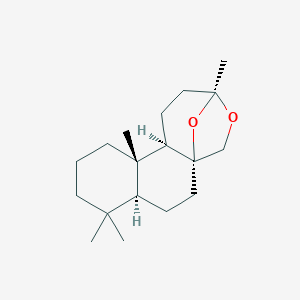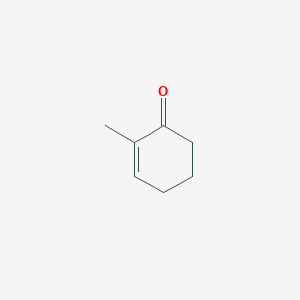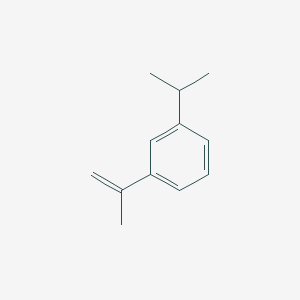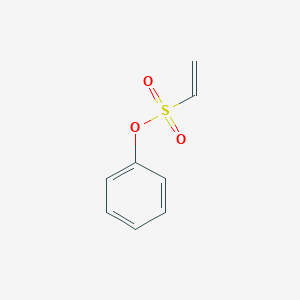
Phenyl ethenesulfonate
概要
説明
Synthesis Analysis
The synthesis of phenyl ethenesulfonate derivatives, such as 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions, involves preparation methods that highlight the compound's versatility and the impact of anion exchange on its properties. These methods facilitate the exploration of new compounds with significant nonlinear optical properties and ease of crystal growth (Ogawa et al., 2008).
Molecular Structure Analysis
The molecular structure of phenyl ethenesulfonate derivatives, such as phenylbismuth bis(2,5-dimethylbenzenesulfonate), showcases a coordination polymer structure with a bismuth atom coordinated to an axial carbon atom and basal oxygen atoms, presenting a distorted square pyramidal coordination (Sharutin & Sharutina, 2014).
Chemical Reactions and Properties
The chemical reactions of phenyl ethenesulfonate, such as its nucleophilic displacement reactions with potassium ethoxide, reveal the role of K+ ion and the reaction mechanism deduced from analyses of linear free energy relationships and activation parameters. This insight provides an understanding of the concerted mechanism and the catalytic effect exerted by K+ ions (Um et al., 2013).
Physical Properties Analysis
The surface orientation of phenyl groups in compounds such as poly(sodium 4-styrenesulfonate) (PSSNa) and its mixtures, examined by sum frequency generation vibrational spectroscopy, reveals the phenyl ring orientations and their twist and tilt angles on the surface. This analysis provides valuable insights into the compound's surface characteristics and its interactions (Lu et al., 2010).
Chemical Properties Analysis
The synthesis and characterization of compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds provide insights into their nonlinear optical absorption and potential for optical limiting applications. This highlights the significance of phenyl ethenesulfonate derivatives in the field of nonlinear optics (Ruanwas et al., 2010).
科学的研究の応用
-
Food Industry
-
Health Treatment
-
Antioxidative Applications
-
Anti-inflammatory Applications
-
Anti-proliferative Applications
-
Anti-ageing Applications
-
Pharmaceutical Industry
-
Cosmetic Industry
-
Extraction Processes
-
Antimicrobial Agents
-
Functional Food Ingredients
-
Chemical Industry
-
Luminescent Materials
- Tetraphenylethene derivatives, which could potentially include Phenyl ethenesulfonate, have received increased attention due to their promising applications in diverse fields such as electroluminescent devices, including organic light-emitting diodes (OLEDs), organic field effect transistors (OFETs), sensors, and so on .
- These materials become highly luminescent in the supramolecular aggregated state, as well as in solid films .
-
Aqueous Applications
Safety And Hazards
Phenyl ethenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
phenyl ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDJVVXNMDAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340464 | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl ethenesulfonate | |
CAS RN |
1562-34-1 | |
| Record name | Phenyl ethenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinylsulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ETHENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
